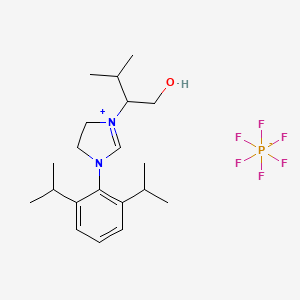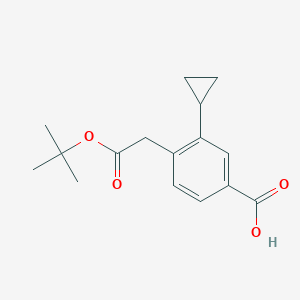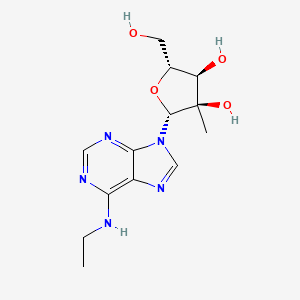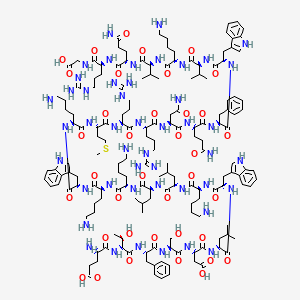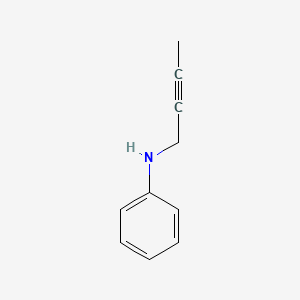![molecular formula C10H11N3O2 B13905211 Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a fused pyrazole and pyrazine ring system. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be synthesized through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. The reaction is typically carried out at elevated pressure using carbon monoxide in the presence of a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2. The reaction conditions involve a temperature of 120°C and a pressure of 40 atm for 12 hours .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more accessible catalysts and scaling up the reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
科学研究应用
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including inflammatory and metabolic disorders.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or modulate signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be compared with other similar compounds, such as:
Methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine derivatives: These compounds have an imidazo ring fused to the pyrazine ring, offering different biological activities
This compound stands out due to its unique combination of structural features and potential biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)9-8-6-7(2)12-13(8)5-4-11-9/h4-6H,3H2,1-2H3 |
InChI 键 |
FOVOZQCPHUTJQG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=CN2C1=CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
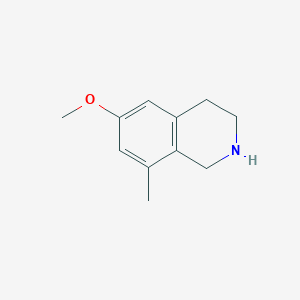

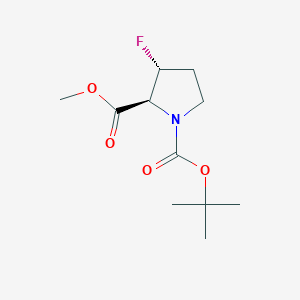
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
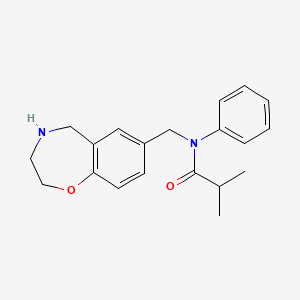
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)
